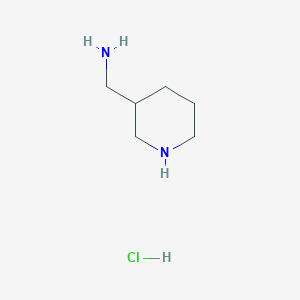

Piperidin-3-ylmethanamine hydrochloride

Description

Piperidin-3-ylmethanamine hydrochloride is a piperidine derivative with a primary amine functional group at the 3-position of the piperidine ring. Evidence from preclinical studies highlights that structural analogs, such as BZYX (a piperidin-3-ylmethanamine derivative), exhibit significant AChE inhibitory activity and neuroprotective effects in rodent models of cognitive impairment . The compound is commercially available for research purposes, as indicated by supplier listings (e.g., CymitQuimica Ref: 10-F092253) .

Properties

IUPAC Name |

piperidin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORUKHBIFFGEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Nipecotamide: One common method involves the synthesis of 3-Aminomethylpiperidine from nipecotamide.

From D-mandelic acid and racemic 3-piperidine amide: This method involves multiple steps:

Industrial Production Methods: Industrial production methods often involve large-scale hydrogenation processes using catalysts such as palladium on carbon and reducing agents like ammonium formate .

Chemical Reactions Analysis

2.1. Reduction Reactions

-

Amide-to-Amine Conversion :

Piperidine-3-carboxamide undergoes reduction with LiAlH₄ to form Piperidin-3-ylmethanamine. This reaction involves nucleophilic attack by the hydride ion on the carbonyl carbon, followed by elimination of water to yield the amine .

2.2. Substitution Reactions

-

Nucleophilic Substitution at the Piperidine Ring :

The piperidine ring can undergo substitution reactions, particularly at the 3-position, using alkyl halides or electrophiles. For example, reaction with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) introduces a sulfonyl group.-

Reagents : Alkyl halides, sulfonating agents (e.g., ethylsulfonyl chloride).

-

Conditions : Basic conditions (e.g., triethylamine) in polar aprotic solvents.

-

2.3. Acid-Base Reactions

-

Protonation/Deprotonation :

The hydrochloride salt form (Piperidin-3-ylmethanamine·HCl) undergoes deprotonation in basic conditions, generating the free amine for further reactivity. This property is exploited in coupling reactions or as a ligand in metal complexes.

Reagents and Conditions for Common Reactions

4.1. Medicinal Chemistry

-

Drug Design : The piperidine ring and amine group enable interactions with biological targets, such as neurotransmitter receptors. For example, piperidine derivatives are explored as histamine H₃ receptor antagonists .

-

Lead Optimization : Substitution reactions (e.g., introducing halogens or aromatic groups) modify pharmacokinetic properties, such as solubility and CNS penetration.

5.1. Ring-Opening Reactions

Piperidine derivatives can undergo ring-opening under basic conditions, particularly when substituted with electron-withdrawing groups. This reactivity is observed in reactions with isatin derivatives, where nucleophilic attack at carbonyl carbons leads to ring cleavage .

5.2. Steric and Electronic Effects

Scientific Research Applications

Piperidin-3-ylmethanamine hydrochloride, also known as 3-(piperidin-1-yl)methanamine hydrochloride, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, pharmacology, and materials science. Comprehensive data tables and documented case studies are presented to provide a thorough understanding of its relevance in research.

Neurological Research

Case Study: Neurotransmitter Modulation

This compound has been investigated for its role as a neurotransmitter modulator. Research indicates that compounds with piperidine structures can influence neurotransmitter systems, particularly in the context of anxiety and depression. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential to enhance serotonin receptor activity, suggesting implications for developing antidepressant therapies .

Anticancer Activity

Research Findings: Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. A notable study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| PC-3 | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Properties

Study: Efficacy Against Bacterial Strains

The antimicrobial activity of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in Antimicrobial Agents and Chemotherapy reported that the compound demonstrated significant antibacterial effects, potentially making it a candidate for developing new antibiotics .

Polymer Synthesis

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Research has shown that incorporating this compound into polymer matrices increases tensile strength and thermal stability. A study in Polymer Science detailed the synthesis process and characterized the resulting materials .

Coatings and Adhesives

The compound's amine functionality allows it to act as a curing agent in epoxy resins, improving adhesion properties. Research has indicated that using this compound in coatings enhances resistance to environmental degradation .

Mechanism of Action

The mechanism of action of Piperidin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing various biochemical processes. For example, it may interact with enzymes or receptors involved in neurotransmission, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-3-ylmethanamine hydrochloride belongs to a broader class of piperidine-based hydrochlorides. Key structural analogs and their properties are compared below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Calculated based on constituent atoms.

Key Observations:

Pyrimidine or pyridine derivatives (e.g., and ) introduce heterocyclic moieties, which may facilitate hydrogen bonding with biological targets, altering selectivity or potency .

Safety Profiles: Compounds like 3-(2-methylphenoxy)piperidine hydrochloride require stringent handling precautions (e.g., eye rinsing for 15 minutes upon contact) due to irritant properties . This compound’s safety data are less documented in the provided evidence, suggesting further toxicological studies are needed.

Stereochemical Influence: The (3R)-3-aminopiperidine dihydrochloride () demonstrates the importance of stereochemistry in drug-receptor interactions, highlighting how enantiomeric forms can differentially modulate biological activity .

Research Applications :

- While Piperidin-3-ylmethanamine derivatives are explored for neurological applications, analogs like 1-(6-chloro-pyrimidin-4-yl)piperidin-3-ylamine hydrochloride () are discontinued, indicating variability in developmental success based on substituent choice .

Biological Activity

Piperidin-3-ylmethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will detail its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, which is known for its role in various biological systems. The hydrochloride salt form enhances solubility and stability, making it suitable for biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate the activity of specific receptors and enzymes involved in neurological processes. For instance, studies have shown that derivatives of piperidine can act as inhibitors of butyrylcholinesterase (BChE), an enzyme associated with cognitive functions and neurodegenerative diseases such as Alzheimer's disease .

1. Cognitive Enhancement

This compound has been studied for its potential in enhancing cognitive functions by inhibiting BChE. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter critical for memory and learning .

2. Antimicrobial Activity

Recent studies have explored the use of piperidine derivatives as inhibitors against Mycobacterium tuberculosis. Some analogues have demonstrated significant inhibitory activity against the enzyme thymidylate kinase (MtbTMPK), suggesting potential applications in tuberculosis treatment .

3. Cancer Therapy

Research indicates that piperidine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells. Compounds derived from piperidine have shown enhanced cytotoxicity in specific cancer cell lines compared to standard treatments .

Case Study: Inhibition of Butyrylcholinesterase

A study focused on a novel piperidine-based selective huBChE inhibitor demonstrated reversible binding properties, highlighting its potential as a therapeutic agent for cognitive deficits associated with Alzheimer's disease . The study provided insights into the structure-activity relationship (SAR) that could guide future drug design.

Case Study: Antimicrobial Properties

In another study, a series of 1-(piperidin-3-yl)thymine amides were synthesized and evaluated for their inhibitory effects on MtbTMPK. The most potent compounds showed promising results against both virulent and avirulent strains of Mycobacterium tuberculosis, indicating their potential as new anti-tuberculosis agents .

Table 1: Biological Activities of Piperidin Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | BChE Inhibition | |

| 1-(piperidin-3-yl)thymine amides | MtbTMPK Inhibition | |

| Piperidine Derivative | Anticancer Activity |

Table 2: Binding Affinities at Receptors

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.